

A Comparative Guide to 22-Hydroxy Mifepristone-d6 and Other Mifepristone Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *22-Hydroxy Mifepristone-d6*

Cat. No.: *B7826077*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **22-Hydroxy Mifepristone-d6** with other major metabolites of Mifepristone (also known as RU-486). The information presented herein is intended to support research and development activities by offering objective data on the performance and characteristics of these compounds.

Introduction to Mifepristone and its Metabolism

Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.^{[1][2]} Its primary mechanism of action involves competitive antagonism of the progesterone and glucocorticoid receptors.^{[3][4]} Upon administration, mifepristone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.^{[5][6]} This metabolic process generates several active metabolites that contribute to the overall pharmacological effect of the drug.^[5] The main metabolic pathways are N-demethylation and hydroxylation, leading to the formation of three principal metabolites:

- N-Monodemethylated Mifepristone (RU 42633)
- N-Didemethylated Mifepristone (RU 42848)
- Hydroxylated Mifepristone (including 22-Hydroxy Mifepristone, RU 42698)

These metabolites are pharmacologically active and exhibit considerable affinity for both progesterone and glucocorticoid receptors, with serum concentrations comparable to the parent drug.^[5]

The Role of 22-Hydroxy Mifepristone-d6

It is crucial to distinguish 22-Hydroxy Mifepristone from its deuterated counterpart, **22-Hydroxy Mifepristone-d6**. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes **22-Hydroxy Mifepristone-d6** an ideal internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-labeled 22-Hydroxy Mifepristone, but its increased mass allows for clear differentiation in mass spectrometric analysis. This ensures accurate quantification of the non-labeled metabolite in biological samples. Therefore, **22-Hydroxy Mifepristone-d6** is a critical tool for pharmacokinetic and metabolic studies rather than a therapeutic agent itself.

Quantitative Comparison of Mifepristone and its Metabolites

The following tables summarize the available quantitative data for mifepristone and its major non-deuterated metabolites.

Table 1: Comparison of Receptor Binding Affinity and Potency

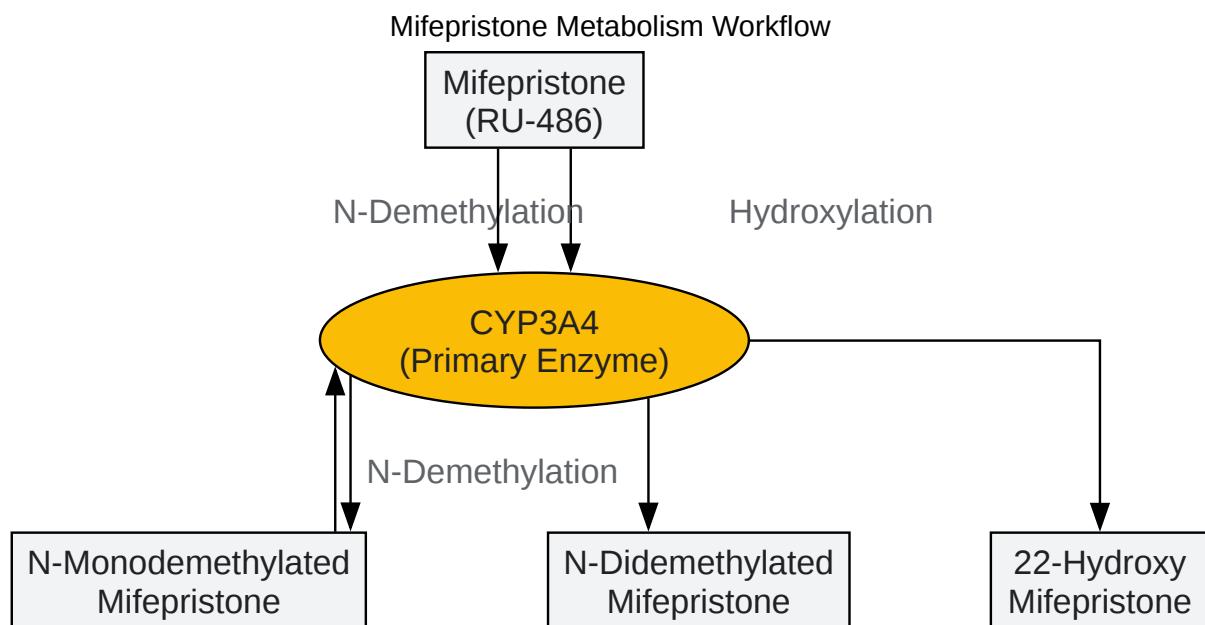
Compound	Relative Binding Affinity for Progesterone Receptor (Mifepristone = 100%)		Relative Binding Affinity for Glucocorticoid Receptor	
	Antiprogestational Potency (IC50)	(IC50)	Antiglucocorticoid Potency (IC50)	(IC50)
Mifepristone (RU-486)	100%	$\sim 10^{-9}$ M [7]	High	$\sim 10^{-8}$ M [7]
N-Monodemethylated Mifepristone	Similar to Mifepristone [7]	$\sim 10^{-9}$ M [7]	Higher than other metabolites [7]	$\sim 10^{-8}$ M [7]
N-Didemethylated Mifepristone	Lower than Mifepristone	$\sim 10^{-7}$ M [7]	Lower than Monodemethylated form	$\sim 10^{-6}$ M [7]
22-Hydroxy Mifepristone	Lower than Mifepristone	$\sim 10^{-7}$ M [7]	Lower than Monodemethylated form	Data not readily available

Table 2: Comparison of Pharmacokinetic Properties

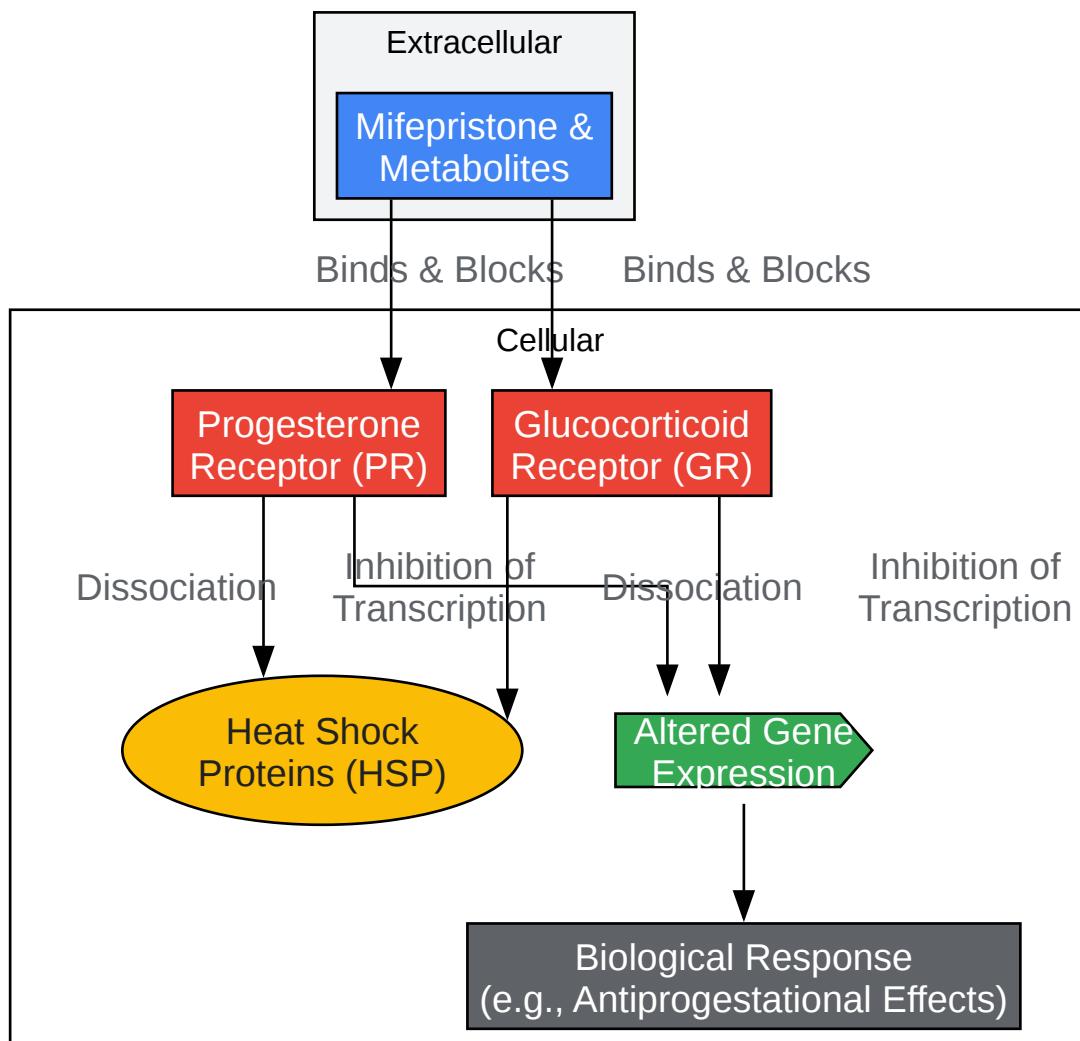
Parameter	Mifepristone (RU-486)	N-Monodemethylated Mifepristone	N-Didemethylated Mifepristone	22-Hydroxy Mifepristone
Serum Concentration	High, similar to metabolites ^[5]	High, similar to parent drug ^[5]	Present in significant amounts ^[5]	Present in significant amounts ^{[5][8]}
Elimination Half-life (t _{1/2})	~18-30 hours ^[3] ^[5]	Contributes to the overall long half-life of active compounds	Contributes to the overall long half-life of active compounds	Contributes to the overall long half-life of active compounds
Metabolic Stability	Substrate of CYP3A4 ^[5]	Metabolite	Metabolite	Metabolite
Primary Route of Elimination	Feces (~83%) ^[9]	Feces	Feces	Feces

Signaling Pathways and Experimental Workflows

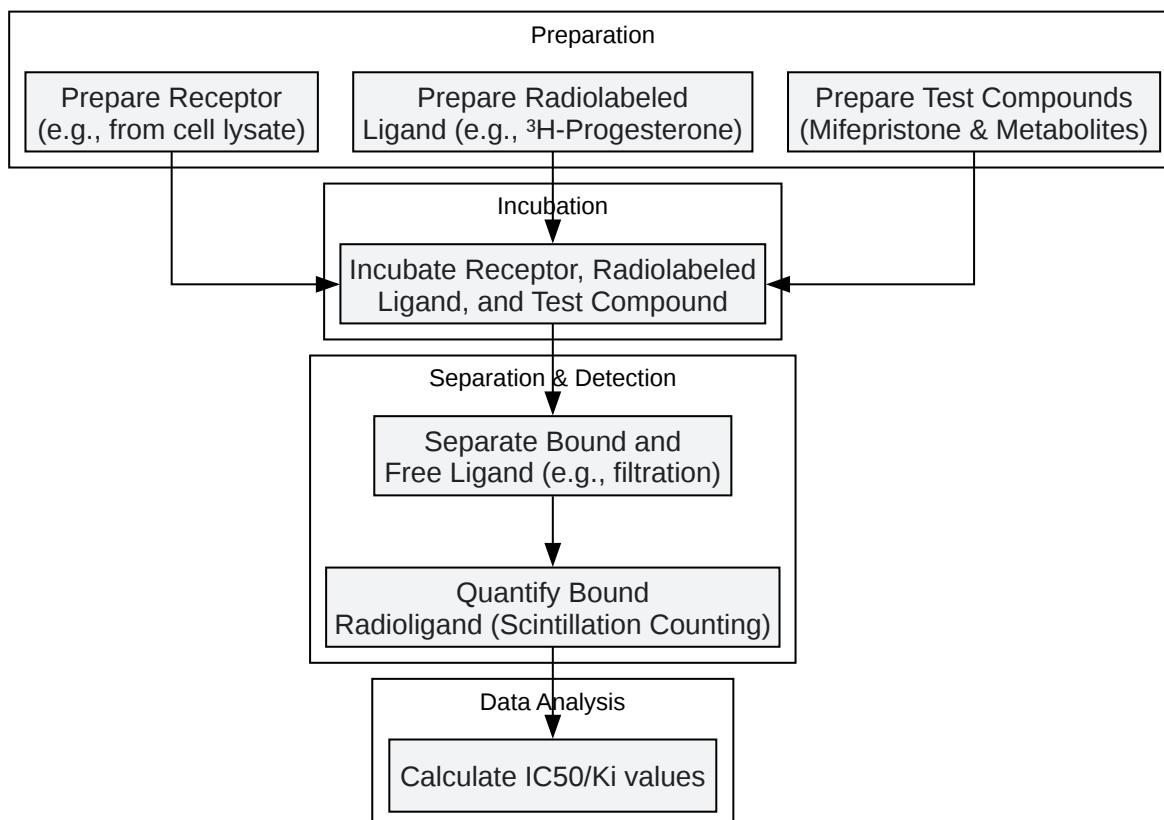
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.



Mifepristone Signaling Pathway



Receptor Binding Assay Workflow

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